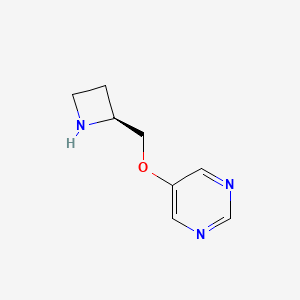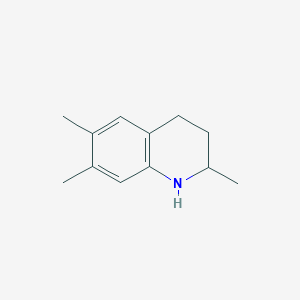![molecular formula C7H6ClN3 B11916394 3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11916394.png)
3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Clorometil)-1H-pirazolo[4,3-b]piridina es un compuesto orgánico que pertenece a la clase de pirazolopiridinas. Este compuesto se caracteriza por un núcleo de pirazolo[4,3-b]piridina con un grupo clorometil unido a la tercera posición.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(Clorometil)-1H-pirazolo[4,3-b]piridina generalmente involucra múltiples pasos. Un método común comienza con la preparación del núcleo de pirazolo[4,3-b]piridina, seguido de la introducción del grupo clorometil. Las condiciones de reacción a menudo involucran el uso de reactivos como cloruro de tionilo o tricloruro de fósforo para introducir el grupo clorometil.
Métodos de Producción Industrial
En un entorno industrial, la producción de 3-(Clorometil)-1H-pirazolo[4,3-b]piridina puede involucrar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la cristalización y la purificación para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(Clorometil)-1H-pirazolo[4,3-b]piridina puede sufrir varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El grupo clorometil puede ser sustituido por otros nucleófilos, como aminas o tioles.
Reacciones de Oxidación: El compuesto puede ser oxidado para introducir grupos funcionales adicionales.
Reacciones de Reducción: La reducción se puede utilizar para modificar el núcleo de pirazolo[4,3-b]piridina o el grupo clorometil.
Reactivos y Condiciones Comunes
Cloruro de tionilo: Utilizado para reacciones de clorometilación.
Permanganato de potasio: Empleado en reacciones de oxidación.
Borohidruro de sodio: Comúnmente utilizado en reacciones de reducción.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados aminometil, mientras que las reacciones de oxidación pueden producir derivados carboxilados o hidroxilados.
Aplicaciones Científicas De Investigación
3-(Clorometil)-1H-pirazolo[4,3-b]piridina tiene una amplia gama de aplicaciones en investigación científica:
Química Medicinal: Se utiliza como bloque de construcción para la síntesis de posibles agentes farmacéuticos, incluidos compuestos antiinflamatorios y anticancerígenos.
Ciencia de Materiales: El compuesto se explora por su posible uso en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas únicas.
Investigación Biológica: Sirve como una sonda en estudios biológicos para investigar interacciones enzimáticas y vías celulares.
Aplicaciones Industriales: El compuesto se utiliza en la síntesis de productos químicos especiales e intermedios para diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 3-(Clorometil)-1H-pirazolo[4,3-b]piridina involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo clorometil puede formar enlaces covalentes con sitios nucleofílicos en proteínas, lo que lleva a la modulación de su actividad. El núcleo de pirazolo[4,3-b]piridina puede interactuar con residuos aromáticos en los sitios de unión, mejorando la afinidad y especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
3-(Clorometil)piridina: Similar en estructura pero carece del anillo pirazolo, lo que lleva a diferente reactividad y aplicaciones.
3-(Clorometil)-1H-pirazolo[3,4-b]piridina: Un isómero estructural con el grupo clorometil unido a una posición diferente, lo que da como resultado propiedades químicas distintas.
3-(Clorometil)-1H-pirazolo[4,3-c]piridina: Otro isómero con variaciones en la fusión del anillo, que afecta su actividad biológica.
Unicidad
3-(Clorometil)-1H-pirazolo[4,3-b]piridina es único debido a su fusión de anillo específica y la posición del grupo clorometil. Esta disposición estructural imparte una reactividad química única y actividad biológica, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C7H6ClN3 |
|---|---|
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
3-(chloromethyl)-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H6ClN3/c8-4-6-7-5(10-11-6)2-1-3-9-7/h1-3H,4H2,(H,10,11) |
Clave InChI |
UKXUMZHSQBRUMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NNC(=C2N=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(Ethylamino)methyl]pyrocatechol](/img/structure/B11916356.png)
![6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11916361.png)
![2-Methoxy-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916366.png)

![1'-Methyl-1H,1'H-[4,4'-bipyrazol]-5-amine](/img/structure/B11916375.png)



